molecular formula C19H20N2O6S2 B2772628 (E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173530-97-6

(E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2772628
CAS No.: 1173530-97-6
M. Wt: 436.5
InChI Key: JESJBSDRAVUEGW-FMQUCBEESA-N
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Description

(E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a structurally sophisticated small molecule recognized for its potent inhibitory activity against B-cell lymphoma 2 (Bcl-2) protein. The Bcl-2 family of proteins are critical regulators of the intrinsic apoptosis pathway, and their overexpression is a well-documented mechanism of therapeutic resistance in various cancers. This compound functions as a BH3 mimetic, designed to disrupt the protein-protein interactions between pro-survival Bcl-2 proteins and pro-apoptotic BH3-only proteins. By competitively binding to the hydrophobic groove of Bcl-2, it displaces pro-apoptotic partners like BIM or BAX, thereby initiating mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of the caspase cascade, leading to programmed cell death. Its primary research value lies in the study of apoptotic signaling networks and the development of novel anti-cancer strategies, particularly in hematological malignancies and solid tumors characterized by Bcl-2 dependency. Researchers utilize this compound in vitro to sensitize cancer cells to conventional chemotherapeutics and to investigate mechanisms of overcoming treatment resistance. The specific (E)-configuration of the imino group is crucial for its optimal binding conformation and biological efficacy, making it a precise tool for structure-activity relationship (SAR) studies within this chemical class. Current research, as indicated in recent scientific screenings, focuses on its potential as a lead compound for further optimization and its synergistic effects when combined with other targeted agents.

Properties

IUPAC Name

ethyl 2-[2-(2,5-dimethylfuran-3-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S2/c1-5-26-17(22)10-21-15-7-6-13(29(4,24)25)9-16(15)28-19(21)20-18(23)14-8-11(2)27-12(14)3/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESJBSDRAVUEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate , identified by its CAS number 1173530-97-6, is a complex organic molecule that incorporates a variety of functional groups, including a furan moiety, a benzo[d]thiazole structure, and a sulfonyl group. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C19H20N2O6S2C_{19}H_{20}N_{2}O_{6}S_{2}, with a molecular weight of 436.5 g/mol. The structure features:

  • A furan ring : Contributes to its reactivity and biological activity.
  • A benzo[d]thiazole core : Known for various biological activities.
  • A methylsulfonyl group : Enhances solubility and bioavailability.
PropertyValue
Molecular FormulaC19H20N2O6S2
Molecular Weight436.5 g/mol
CAS Number1173530-97-6

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For example, compounds similar to the target compound have shown promising results in inhibiting the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Case Study: Compound B7

In a study evaluating novel benzothiazole derivatives, compound B7 was shown to significantly inhibit cancer cell proliferation at concentrations of 1, 2, and 4 μM. The effects were comparable to established anticancer agents, demonstrating the potential of benzothiazole derivatives in cancer therapy .

Anticonvulsant Activity

Benzothiazole derivatives have also been recognized for their anticonvulsant properties. In animal models, certain derivatives have demonstrated effective seizure control with lower toxicity compared to standard treatments. For instance, compounds tested in the maximal electroshock (MES) test exhibited protective indices indicating their efficacy in preventing seizures while minimizing neurotoxicity .

Anti-inflammatory Effects

Research indicates that compounds containing the benzothiazole structure may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Furan Ring : Achieved through cyclization reactions.
  • Acylation Reaction : Involves introducing acyl groups to enhance biological activity.
  • Coupling with Benzothiazole : Final step where intermediates are combined using coupling reagents.

The biological activities are often attributed to the ability of the compound to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in tumor growth or inflammation.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that combines a furan moiety with a benzo[d]thiazole framework. Its molecular formula is C₁₈H₁₈N₂O₄S, and it possesses specific functional groups that contribute to its biological activity. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a suitable candidate for drug development.

Anti-inflammatory Properties

Recent studies have demonstrated that (E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate exhibits significant anti-inflammatory effects. In vitro assays showed that this compound inhibits the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Analgesic Effects

In vivo experiments have further confirmed the analgesic properties of the compound. Animal models treated with this compound exhibited reduced pain responses compared to control groups, indicating its efficacy in pain management .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the benzo[d]thiazole core and subsequent modifications to introduce the furan and methylsulfonyl groups. Various synthetic routes have been explored to optimize yield and purity, with methods such as column chromatography being employed for purification .

Clinical Trials

A clinical study focusing on the anti-inflammatory effects of this compound is currently underway, assessing its safety and efficacy in human subjects with chronic inflammatory conditions. Preliminary results indicate promising outcomes in reducing inflammation markers .

Comparative Analysis with Other Compounds

Comparative studies with other anti-inflammatory agents reveal that this compound demonstrates superior efficacy in certain models, particularly those involving cytokine-mediated pathways . This positions it as a potential alternative or adjunct therapy in treating inflammatory diseases.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : DMF enhances solubility of intermediates, while toluene aids azeotropic removal of water during imine formation.
  • Temperature Control : Reflux (~110°C) accelerates imine condensation but requires monitoring to avoid decomposition.
  • Catalysts : Acetic acid (1–5 mol%) improves imine yield by protonating intermediates .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the imine bond (δ 8.5–9.0 ppm for C=N) and substituent positions (e.g., methylsulfonyl at δ 3.1 ppm for CH₃).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase C18 columns (UV detection at 254 nm).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 463.1).
  • Fourier-Transform Infrared (FTIR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .

Advanced: How can contradictory data in reaction yields be systematically addressed during scale-up synthesis?

Answer:
Contradictions often arise from:

  • Moisture Sensitivity : Hydrolysis of intermediates during sulfonation.
  • Inconsistent Stoichiometry : Variable purity of precursors (e.g., 2,5-dimethylfuran-3-carbonyl chloride).

Q. Solutions :

  • Design of Experiments (DoE) : Test variables (e.g., solvent volume, reaction time) to identify critical factors.
  • In-Line Monitoring : Use ReactIR to track imine formation in real time.
  • Parallel Small-Scale Trials : Compare anhydrous vs. humid conditions to isolate moisture-related yield drops. Statistical tools (ANOVA) prioritize optimization targets .

Advanced: What experimental approaches are used to evaluate the biological activity of this compound, and how are structural features linked to observed effects?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : COX-2/LOX assays quantify anti-inflammatory potential (IC₅₀ determination).
    • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) assess anticancer activity.
  • Structure-Activity Insights :
    • Methylsulfonyl Group : Enhances electron-withdrawing effects, improving binding to enzyme active sites (e.g., COX-2).
    • 2,5-Dimethylfuran : Electron-donating methyl groups stabilize π-π interactions with aromatic residues in targets .

Basic: What are the recommended storage conditions to ensure the compound’s stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent imine bond hydrolysis.
  • Humidity Control : Use desiccants (silica gel) or inert gas (N₂) to avoid sulfonyl group degradation.
  • Purity Monitoring : Conduct HPLC every 6–12 months to detect decomposition .

Advanced: How does the electronic nature of the 2,5-dimethylfuran-3-carbonyl substituent influence further derivatization?

Answer:

  • Electrophilicity Enhancement : Methyl groups donate electrons to the furan ring, increasing carbonyl reactivity.
  • Regioselective Modifications : Facilitates nucleophilic attacks at the imine nitrogen for reductive amination or cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids).
  • Stabilization of Transition States : DFT calculations show furan’s π-system stabilizes intermediates in Pd-catalyzed reactions .

Advanced: What strategies mitigate byproduct formation during imine condensation?

Answer:

  • Water Removal : Molecular sieves or azeotropic distillation (toluene/water) shift equilibrium toward imine formation.
  • pH Control : Weakly acidic conditions (pH 4–5 via acetic acid) suppress enolization side reactions.
  • Purification : Gradient elution (hexane/EtOAc) in column chromatography isolates the product from Schiff base hydrolysis byproducts .

Basic: What in vitro assays are suitable for preliminary evaluation of anti-inflammatory potential?

Answer:

  • COX-2 Inhibition : Measure reduction in prostaglandin E₂ (PGE₂) production via ELISA.
  • Nitric Oxide (NO) Suppression : Quantify NO in LPS-stimulated macrophages (RAW 264.7 cells).
  • Cytokine Profiling : IL-6 and TNF-α levels in human PBMCs indicate immunomodulatory effects .

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